

# Physicochemical Properties of Bamifylline Hydrochloride: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bamifylline hydrochloride

Cat. No.: B1667736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Bamifylline hydrochloride**, a methylxanthine derivative used as a bronchodilator. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

## Core Physicochemical Data

A summary of the key physicochemical properties of **Bamifylline hydrochloride** is presented in the tables below for easy reference and comparison.

Identifier	Value
IUPAC Name	8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride[1]
CAS Number	20684-06-4[2][3][4]
Molecular Formula	C <sub>20</sub> H <sub>28</sub> ClN <sub>5</sub> O <sub>3</sub> [1]
Molecular Weight	421.93 g/mol [1][5]
Appearance	White to almost white crystalline powder[6]

Property	Value	Source
Melting Point	184 - 188 °C[6]	Experimental
Water Solubility	1.79 mg/mL[1][2]	ALOGPS (Calculated)
Freely soluble in water[6]	Experimental	
Solubility in other solvents	Freely soluble in methanol; Slightly soluble in acetone.[6]	Experimental
pKa (Strongest Basic)	8.7[1][2]	ChemAxon (Calculated)
pKa (Strongest Acidic)	15.59[1][2]	ChemAxon (Calculated)
LogP	1.71[1][2]	ALOGPS (Calculated)
1.1[1][2]	ChemAxon (Calculated)	

## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established pharmacopeial and scientific methods applicable to pharmaceutical compounds like **Bamifylline hydrochloride**.

### Melting Point Determination (Capillary Method)

The melting point of **Bamifylline hydrochloride** can be determined using the capillary melting point apparatus, a standard pharmacopeial method.

Methodology:

- **Sample Preparation:** A small amount of finely powdered **Bamifylline hydrochloride** is packed into a capillary tube to a height of 2-4 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a constant rate, typically 1-2 °C per minute, close to the expected melting point.

- **Observation:** The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

## Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Bamifylline hydrochloride** in various solvents can be determined using the shake-flask method, which is considered the gold standard.

Methodology:

- **Sample Preparation:** An excess amount of **Bamifylline hydrochloride** is added to a known volume of the solvent (e.g., water, methanol, acetone) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.
- **Quantification:** The concentration of **Bamifylline hydrochloride** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of **Bamifylline hydrochloride** can be determined by potentiometric titration, a precise method for ionizable compounds.

Methodology:

- **Solution Preparation:** A known concentration of **Bamifylline hydrochloride** is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited. The ionic strength of the solution is kept constant with an inert salt like KCl.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

- **pH Measurement:** The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
- **Data Analysis:** A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection points of the curve.

## LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water, a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

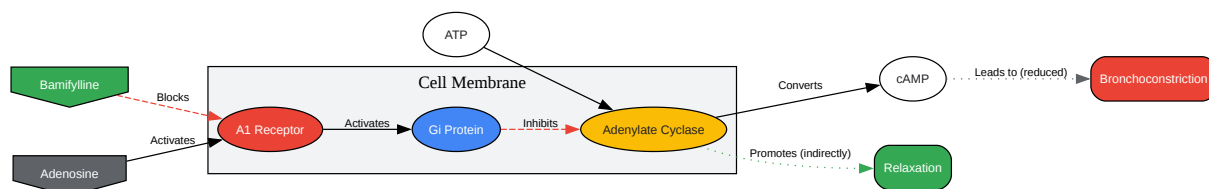
- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of **Bamifylline hydrochloride** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
- **Equilibration:** The mixture is agitated until the partitioning of the compound between the two phases reaches equilibrium.
- **Phase Separation:** The n-octanol and aqueous phases are carefully separated after centrifugation.
- **Quantification:** The concentration of **Bamifylline hydrochloride** in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## Mechanism of Action and Signaling Pathways

**Bamifylline hydrochloride** exerts its pharmacological effects primarily through two mechanisms: antagonism of A1 adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.

## A1 Adenosine Receptor Antagonism

Bamifylline is a selective A1 adenosine receptor antagonist.[7] In the airways, adenosine can cause bronchoconstriction in asthmatic patients. By blocking the A1 receptor, Bamifylline prevents the binding of adenosine and thereby inhibits the downstream signaling cascade that leads to smooth muscle contraction.

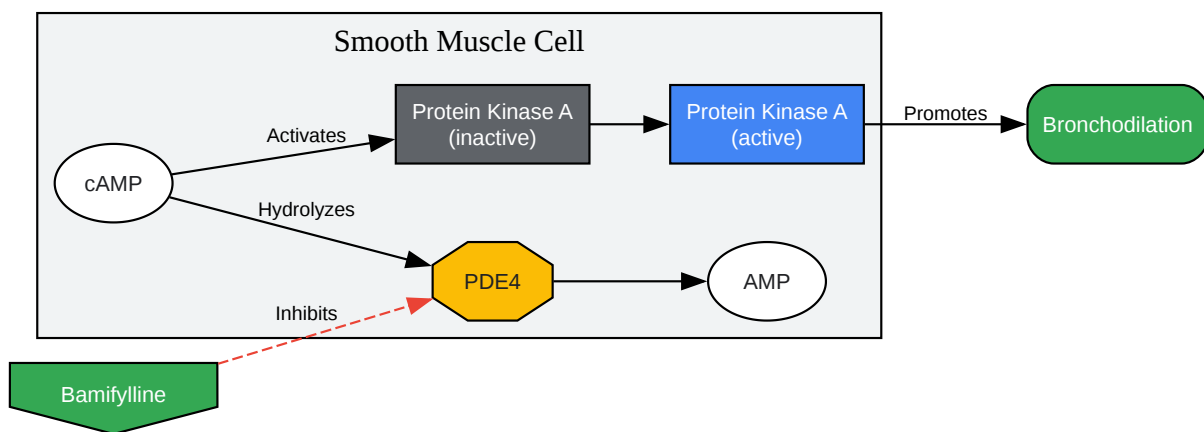


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Caption: A1 Adenosine Receptor Antagonism by Bamifylline.

## Phosphodiesterase (PDE) Inhibition

Bamifylline also inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, particularly PDE4, Bamifylline increases intracellular cAMP levels. Elevated cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes smooth muscle relaxation and bronchodilation.



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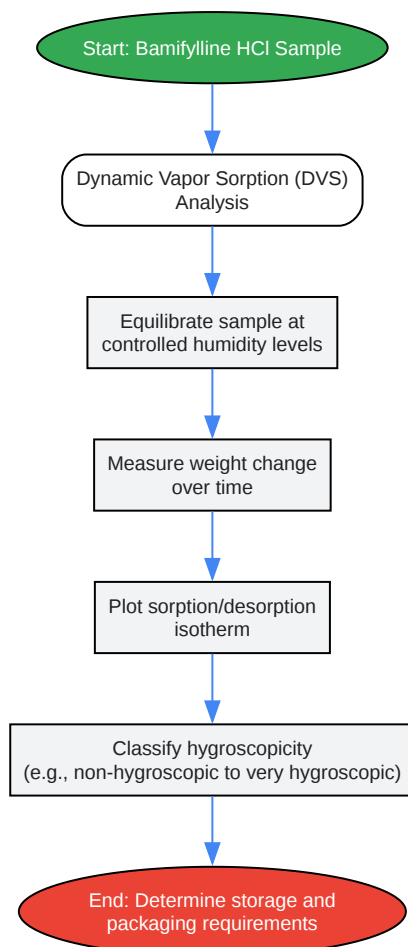
Caption: Phosphodiesterase (PDE4) Inhibition by Bamifylline.

## Additional Physicochemical Considerations

### Hygroscopicity

Hygroscopicity, the tendency of a solid material to absorb moisture from the atmosphere, is a critical parameter for the formulation, packaging, and storage of **Bamifylline hydrochloride**. While specific hygroscopicity data for **Bamifylline hydrochloride** is not readily available in the public domain, it is a crucial property to be determined experimentally during drug development.

Experimental Workflow for Hygroscopicity Assessment:



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Caption: Experimental Workflow for Hygroscopicity Assessment.

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- To cite this document: BenchChem. [Physicochemical Properties of Bamifylline Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667736#physicochemical-properties-of-bamifylline-hydrochloride]

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